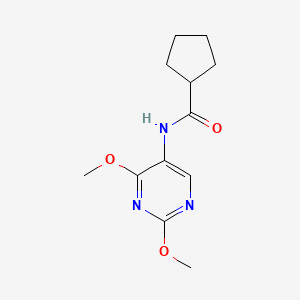![molecular formula C14H17ClO2S B2355089 [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287285-73-6](/img/structure/B2355089.png)
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBPMS, is a chemical compound that has been widely used in scientific research. MBPMS is a sulfonyl chloride derivative that is commonly used as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is based on its ability to react with various functional groups. This compound reacts with alcohols and amines to form sulfonate esters and sulfonamides, respectively. The reaction is reversible and the protecting group can be removed under mild conditions. The reaction of this compound with other functional groups, such as carboxylic acids and ketones, has also been reported.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a synthetic reagent that is used in laboratory experiments and has no therapeutic value.
Vorteile Und Einschränkungen Für Laborexperimente
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages as a reagent for laboratory experiments. It is easy to handle and store, and it is relatively inexpensive. This compound is also a versatile reagent that can be used for the synthesis of various organic compounds. However, this compound has some limitations. It is a toxic and corrosive compound that should be handled with care. In addition, this compound is not suitable for the synthesis of compounds that are sensitive to acidic conditions.
Zukünftige Richtungen
There are several future directions for the use of [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the application of this compound in the synthesis of biologically active compounds. This compound can be used as a reagent for the synthesis of sulfonamide-containing compounds that have potential therapeutic value. Finally, the use of this compound in the synthesis of chiral compounds is an area of active research. This compound can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Synthesemethoden
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized by reacting 3-(3-methylbenzyl)-1-bicyclo[1.1.1]pentane with methanesulfonyl chloride in the presence of triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used as a protecting group for alcohols and amines. This compound is also used as a reagent for the synthesis of sulfonamides and other sulfonyl-containing compounds. In addition, this compound has been used as a reagent for the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2S/c1-11-3-2-4-12(5-11)6-13-7-14(8-13,9-13)10-18(15,16)17/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVYDCSHSBFSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)

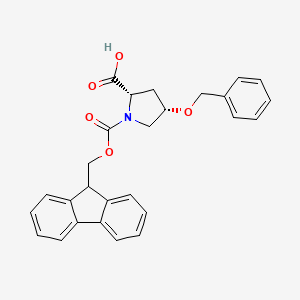

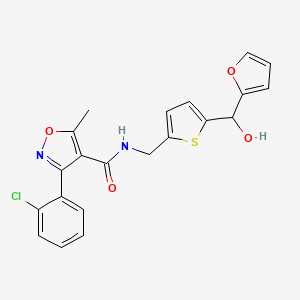
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)
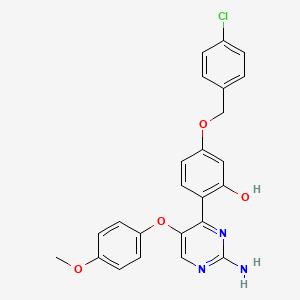
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)
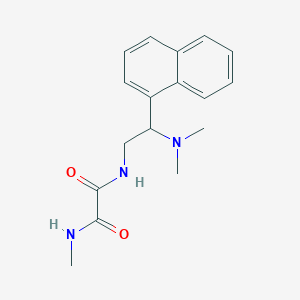
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)
